5-bromo-1-(naphthalen-2-ylmethyl)-1H-indole-2,3-dione
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Overview
Description
SARS-CoV-2 3CLpro-IN-20 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the replication and transcription of the virus, making it a significant target for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or pharmaceutical company involved .
Industrial Production Methods
Industrial production methods for SARS-CoV-2 3CLpro-IN-20 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 3CLpro-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases.
Biology: Investigated for its effects on viral replication and transcription.
Medicine: Explored as a potential antiviral drug for the treatment of COVID-19.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
SARS-CoV-2 3CLpro-IN-20 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its activity. This inhibition prevents the protease from cleaving viral polyproteins, which is essential for viral replication and transcription. The molecular targets and pathways involved include the catalytic residues of the protease and the viral replication machinery .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another 3CLpro inhibitor used in the treatment of COVID-19.
Ensitrelvir: A 3CLpro inhibitor approved in Japan for COVID-19 treatment.
Uniqueness
SARS-CoV-2 3CLpro-IN-20 is unique due to its specific binding affinity and inhibitory potency against the 3C-like protease. Its chemical structure and binding mode may differ from other inhibitors, providing distinct advantages in terms of efficacy and resistance profiles .
Properties
Molecular Formula |
C19H12BrNO2 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
5-bromo-1-(naphthalen-2-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C19H12BrNO2/c20-15-7-8-17-16(10-15)18(22)19(23)21(17)11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11H2 |
InChI Key |
VTPWMSNOJBWKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.